(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal, commonly known as trans-4,5-epoxy-(E)-2-decenal (CAS: 188590-62-7), is an oxygenated α,β-unsaturated aldehyde characterized by an epoxide ring conjugated with an enal system [1]. Recognized as a primary secondary product of lipid peroxidation, it is highly valued in flavor chemistry, biomarker research, and toxicology [2]. For procurement, its extreme olfactory potency—imparting a characteristic metallic, blood-like note at parts-per-trillion levels—and its specific reactivity profile in Maillard-type and DNA-adduct-forming pathways make it a critical analytical standard and specialized intermediate[3].
Substituting (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal with related lipid oxidation products like (E,E)-2,4-decadienal, 4-hydroxy-2-nonenal (4-HNE), or 2,3-epoxyalkanals compromises both sensory and chemical fidelity [1]. Analogs such as 2,4-decadienal lack the reactive epoxide ring necessary for the direct, unoxidized formation of etheno-DNA adducts, fundamentally altering toxicological assay outcomes [2]. Furthermore, in flavor formulation and olfactometry, shifting the epoxide position (e.g., to trans-2,3-epoxydecanal) increases the odor threshold by several orders of magnitude and shifts the sensory profile from intensely metallic to soapy or citrus-like, rendering such substitutes useless for accurate blood-odor or warmed-over flavor replication [1].
In gas chromatography-olfactometry evaluations, trans-4,5-epoxy-(E)-2-decenal exhibits an exceptionally low odor threshold of 0.6–2.5 pg/L in air, imparting an intense metallic note[1]. In direct contrast, its positional isomer trans-2,3-epoxydecanal has a threshold of 3–15 ng/L in air and presents a soapy/citrus odor[1]. This represents an approximately 10,000-fold difference in sensory potency.
| Evidence Dimension | Odor threshold in air |
| Target Compound Data | 0.6–2.5 pg/L (metallic odor) |
| Comparator Or Baseline | trans-2,3-epoxydecanal (3–15 ng/L, soapy/citrus odor) |
| Quantified Difference | ~10,000-fold lower threshold for the 4,5-epoxy isomer |
| Conditions | Gas chromatography-olfactometry (GC-O) in air |
Ensures accurate replication of metallic/blood-like notes in flavor formulations and behavioral assays at ultra-trace concentrations.
As a primary lipid peroxidation product, trans-4,5-epoxy-2(E)-decenal reacts directly with 2'-deoxyadenosine to form 1,N6-etheno-2'-deoxyadenosine [1]. Crucially, unlike (E,E)-2,4-decadienal or 4-hydroxy-2-nonenal (4-HNE), which require an additional secondary oxidation step to initiate the formation of unsubstituted etheno adducts, the 4,5-epoxy-2-decenal operates as a direct precursor under standard physiological incubation conditions [1].
| Evidence Dimension | Requirement for secondary oxidation to form etheno-DNA adducts |
| Target Compound Data | Direct formation (no additional oxidation required) |
| Comparator Or Baseline | (E,E)-2,4-decadienal and 4-HNE (require secondary oxidation step) |
| Quantified Difference | Eliminates the need for secondary oxidative catalysts in adduct assays |
| Conditions | In vitro incubation with 2'-deoxyadenosine |
Provides a reliable, direct-acting standard for modeling lipid peroxidation-induced genotoxicity without confounding oxidative variables.
The epoxide functionality of 4,5-epoxy-2-decenal drives specific amine degradation pathways not seen with simple alkenals. When reacted with 2-phenylglycine methyl ester at 60 °C for 21 hours, it catalyzes the formation of the Strecker aldehyde (methyl 2-oxo-2-phenylacetate) with a 48.9% yield[1]. In contrast, simple primary aliphatic amines like octylamine yield only trace amounts of the corresponding Strecker aldehyde under identical conditions [1].
| Evidence Dimension | Strecker aldehyde reaction yield |
| Target Compound Data | 48.9% yield (with 2-phenylglycine methyl ester) |
| Comparator Or Baseline | Trace yield (with octylamine) |
| Quantified Difference | Highly selective degradation efficiency based on amine structure |
| Conditions | Model system incubation at 60 °C for 21 hours |
Critical for researchers formulating specific Maillard reaction models or studying flavor degradation pathways in thermally processed foods.
For robust quantification in complex matrices, trans-4,5-epoxy-(E)-2-decenal can be analyzed using negative chemical ionization (NCI) with ammonia as a reagent gas [1]. When paired with its deuterated analog ([4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal) in an isotope dilution assay, the detection limit reaches approximately 1 pg on-column, providing vastly superior sensitivity compared to standard positive electron ionization (EI) methods used for generic aliphatic aldehydes [1].
| Evidence Dimension | Instrumental detection limit |
| Target Compound Data | ~1 pg (NCI-GC-MS with ammonia) |
| Comparator Or Baseline | Standard EI-MS methods (typically low ng range for aliphatic aldehydes) |
| Quantified Difference | 1000-fold improvement in detection limit using target-specific NCI methods |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) using Negative Chemical Ionization |
Enables precise biomarker tracking and flavor profiling in lipid-rich matrices where the target compound exists at parts-per-trillion levels.
Used to impart authentic 'metallic,' 'blood-like,' or 'warmed-over' meat notes in savory food profiles, where its extreme potency (pg/L threshold) allows for ultra-low dosing compared to generic alkenals [1].
Procured as a direct-acting analytical standard for in vitro genotoxicity studies, specifically for modeling the unoxidized formation of 1,N6-etheno-2'-deoxyadenosine adducts [2].
Utilized in food chemistry research to study the specific degradation of amino acid derivatives into Strecker aldehydes, driven by its unique epoxyalkenal reactivity[3].
Applied as a highly specific olfactory stimulus in mammalian behavioral assays, replacing whole-blood matrices with a chemically defined, standardized chemoattractant/repellent [1].
Irritant